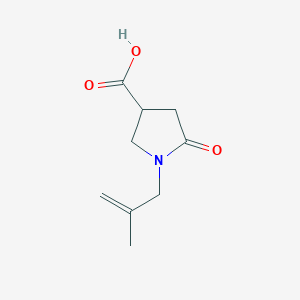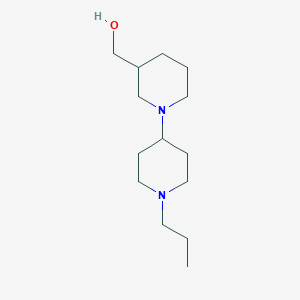![molecular formula C17H19NOS B3853103 N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline](/img/structure/B3853103.png)
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline
Vue d'ensemble
Description
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPTA belongs to the class of compounds known as arylalkenylamines, which have been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline is not fully understood. However, studies have shown that N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline exerts its pharmacological effects by modulating various cellular signaling pathways. N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which play a crucial role in the development of various diseases.
Biochemical and Physiological Effects
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline has been found to exhibit various biochemical and physiological effects. Studies have shown that N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline can induce cell cycle arrest and apoptosis in cancer cells. N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline has also been found to inhibit the growth and proliferation of cancer cells by modulating various signaling pathways. In addition, N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline has been found to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, one of the limitations of N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline is its poor solubility in water, which can limit its use in some experimental settings.
Orientations Futures
There are several future directions for the study of N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline. One possible direction is the development of new drugs based on N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline for the treatment of various diseases, including cancer. Another direction is the investigation of the molecular mechanisms underlying the pharmacological effects of N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline. Additionally, further studies are needed to optimize the synthesis method for N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline and improve its solubility in water.
Conclusion
In conclusion, N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline is a promising compound for scientific research due to its potential pharmacological properties. N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. The synthesis method for N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline has been optimized to improve its yield and purity, making it a viable compound for scientific research. Further studies are needed to fully understand the mechanism of action of N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline and optimize its use in laboratory experiments.
Applications De Recherche Scientifique
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline has been found to exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. These properties make N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline a promising compound for the development of new drugs for the treatment of various diseases. In recent years, N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline has been extensively studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-methylsulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-19-17-11-4-3-7-14(17)8-6-12-18-15-9-5-10-16(13-15)20-2/h3-11,13,18H,12H2,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUFWHXAEYZBIY-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCNC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CNC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B3853050.png)
![(3,4-dimethoxyphenyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B3853057.png)
![1-[2-(4-methoxyphenyl)-1-methylethyl]-4-methyl-1,4-diazepane](/img/structure/B3853061.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methylpiperazine](/img/structure/B3853070.png)
![2-[4-(tetrahydro-3-thienyl)-1-piperazinyl]pyrimidine](/img/structure/B3853075.png)
![4-(4-bromophenyl)-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B3853078.png)
![ethyl 4-[(4-methyl-1-piperazinyl)amino]-1-piperidinecarboxylate](/img/structure/B3853086.png)





![2,3-dihydro-1H-inden-5-yl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B3853119.png)
